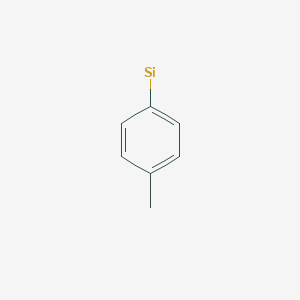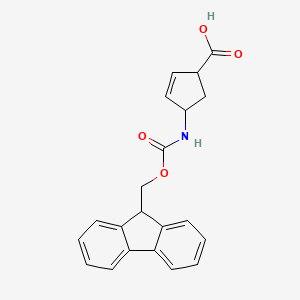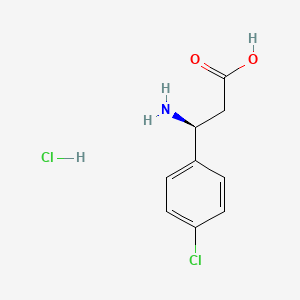
p-Tolylsilane
概要
説明
p-Tolylsilane: is an organic silicon compound with the chemical formula C₇H₁₀Si 4-methylphenylsilane . This compound is characterized by a silicon atom bonded to a p-tolyl group, which is a benzene ring substituted with a methyl group at the para position. This compound is a colorless liquid or crystalline solid with a melting point of -6°C and a boiling point of 147-148°C .
準備方法
Synthetic Routes and Reaction Conditions: p-Tolylsilane can be synthesized through various methods, with the most common being the silylation reaction. In this process, p-toluene reacts with a chlorosilane (such as chloromethylsilane) under alkaline conditions to form this compound . Another method involves the Grignard reaction between phenylsilyl hydrochloride and trimethylchlorosilane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale silylation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of catalysts and specific reaction temperatures to optimize the production .
化学反応の分析
Types of Reactions: p-Tolylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form p-tolylsilanol.
Reduction: It can be reduced to form this compound derivatives.
Substitution: this compound can undergo substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: p-Tolylsilanol.
Reduction: Various this compound derivatives.
Substitution: Substituted this compound compounds.
科学的研究の応用
p-Tolylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic silicon compounds.
Biology: this compound derivatives are used in the development of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: this compound is used as an additive in electronic materials and coating materials.
作用機序
The mechanism of action of p-Tolylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon-hydrogen bond. This bond allows this compound to undergo hydrosilylation reactions with unsaturated organic compounds, leading to the formation of new carbon-silicon bonds . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Trimethyl-p-tolylsilane: Similar in structure but with three methyl groups attached to the silicon atom.
Tetra-p-tolylsilane: Contains four p-tolyl groups attached to the silicon atom.
Uniqueness of p-Tolylsilane: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-silicon bonds makes it valuable in various applications, from organic synthesis to industrial uses .
特性
InChI |
InChI=1S/C7H7Si/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXHFKHYMZDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318880 | |
| Record name | 1-Methyl-4-silylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-70-4 | |
| Record name | 1-Methyl-4-silylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3168490.png)





![4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3168528.png)


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3168533.png)


